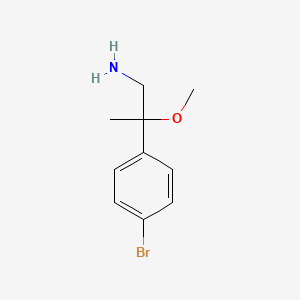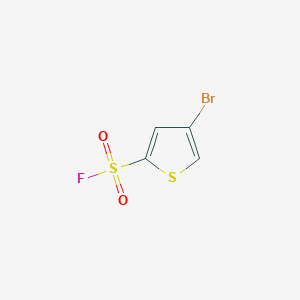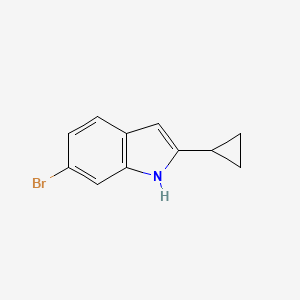![molecular formula C13H14N2O B6618863 [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1368651-14-2](/img/structure/B6618863.png)
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as 5-HIOA) is an organic compound that has been studied for its potential applications in medicine and scientific research. 5-HIOA is a heterocyclic amine with a five-membered ring structure, consisting of one nitrogen atom and four carbon atoms. It is a derivative of indene and is closely related to other compounds such as indomethacin, indole and indazole. 5-HIOA has been studied for its various properties, such as its ability to act as a ligand for various receptors and enzymes, and its potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 5-HIOA is not fully understood. It is believed that 5-HIOA is able to act as a ligand for various receptors and enzymes, allowing it to interact with and modify their activity. For example, 5-HIOA has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-HIOA has been found to bind to various receptors, such as the serotonin receptor and the histamine receptor, and has been found to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HIOA are not fully understood. It has been found to interact with various enzymes and receptors, and to modify their activity. In addition, 5-HIOA has been found to possess anti-tumor properties, and has been studied for its potential use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 5-HIOA.
Vorteile Und Einschränkungen Für Laborexperimente
5-HIOA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-HIOA has been found to interact with various enzymes and receptors, and to modify their activity, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, 5-HIOA is also limited in its applications, as its effects are not fully understood.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-HIOA. One potential direction is to further study the biochemical and physiological effects of 5-HIOA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of 5-HIOA in cancer treatment and other therapeutic areas. Finally, further research could be done to explore the potential of 5-HIOA as a ligand for various receptors and enzymes, and its potential to modify their activity.
Synthesemethoden
5-HIOA can be synthesized from a variety of starting materials, including indene, indole, indazole, and other related compounds. The most common method of synthesis involves the reaction of indene with an appropriate acid in the presence of a base catalyst. This reaction results in the formation of a 5-HIOA intermediate, which can then be further reacted with other reagents to form the desired compound. Other methods of synthesis include the use of organometallic reagents, such as palladium or copper, to catalyze the reaction of indene with other compounds.
Wissenschaftliche Forschungsanwendungen
5-HIOA has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors and enzymes, and has been used to study the mechanism of action of various drugs and compounds. 5-HIOA has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. In addition, 5-HIOA has been used to study the metabolism of various compounds and the role of enzymes in drug metabolism.
Eigenschaften
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)





![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)
